molecular formula C18H17IN2O3 B267297 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

货号 B267297
分子量: 436.2 g/mol
InChI 键: HDHFQLIZLOYEDQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays an important role in cell division and is overexpressed in many types of cancer. MLN8054 has been shown to have anti-tumor activity in preclinical studies and is currently being investigated as a potential cancer therapy.

作用机制

2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide inhibits the activity of Aurora A kinase by binding to the ATP binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, which are involved in cell division. By inhibiting Aurora A kinase, 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide disrupts the normal cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to have anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to have activity against cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy. 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has also been shown to have minimal toxicity in normal cells, which is a desirable property for cancer therapies.

实验室实验的优点和局限性

2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been shown to have good bioavailability in animal models. However, there are also limitations to using 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide in lab experiments. It is a relatively new compound, and there is still much to be learned about its pharmacokinetics and toxicity. In addition, 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is specific to Aurora A kinase, which may limit its usefulness in certain types of cancer.

未来方向

There are several future directions for research on 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide. One area of interest is the development of combination therapies that include 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide. Preclinical studies have shown that 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has synergistic effects when used in combination with other cancer therapies, and this approach may improve the efficacy of 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide as a cancer therapy. Another area of interest is the development of biomarkers that can predict which patients are likely to respond to 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide. This would allow for more personalized cancer therapies and could improve patient outcomes. Finally, there is interest in developing second-generation Aurora A kinase inhibitors that have improved pharmacokinetics and toxicity profiles compared to 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide.

合成方法

The synthesis of 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide involves several steps, including the reaction of 2-iodobenzoic acid with 3-(4-morpholinylcarbonyl)aniline to form 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide. This intermediate is then converted to 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide through a series of reactions involving various reagents and solvents.

科学研究应用

2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been the subject of numerous preclinical studies investigating its potential as a cancer therapy. These studies have shown that 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide inhibits the growth of tumor cells in vitro and in vivo, and that it has synergistic effects when used in combination with other cancer therapies. 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapies.

属性

产品名称

2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

分子式

C18H17IN2O3

分子量

436.2 g/mol

IUPAC 名称

2-iodo-N-[3-(morpholine-4-carbonyl)phenyl]benzamide

InChI

InChI=1S/C18H17IN2O3/c19-16-7-2-1-6-15(16)17(22)20-14-5-3-4-13(12-14)18(23)21-8-10-24-11-9-21/h1-7,12H,8-11H2,(H,20,22)

InChI 键

HDHFQLIZLOYEDQ-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3I

规范 SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3I

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。